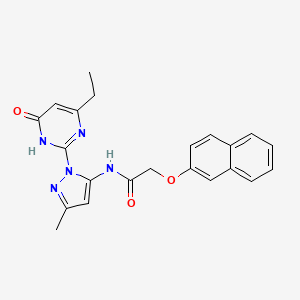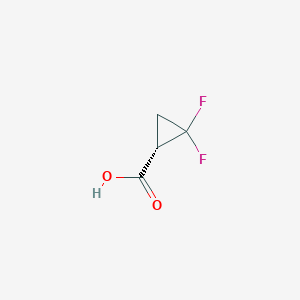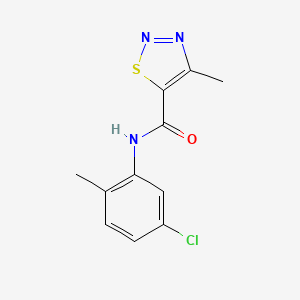![molecular formula C16H20FNO3 B2712908 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid CAS No. 1484617-89-1](/img/structure/B2712908.png)
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a 4-fluoro-3-methylbenzoyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 4-fluoro-3-methylbenzoyl chloride, followed by the introduction of the propanoic acid group through a series of reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group may enhance its binding affinity to these targets, while the piperidine ring can influence its overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Shares the fluorinated benzoyl group but differs in the presence of a methoxy group instead of a methyl group.
4-Fluoro-3-methylbenzoic acid: Similar structure but lacks the piperidine ring and propanoic acid moiety.
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid group.
Uniqueness
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the piperidine ring and the propanoic acid moiety can influence its solubility, stability, and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-[1-(4-fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-11-9-13(5-6-14(11)17)16(21)18-8-2-3-12(10-18)4-7-15(19)20/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFBBDCAMGFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2-chlorophenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2712828.png)
![(5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2712829.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)
![N-cyclopentyl-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712831.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B2712832.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2712836.png)

![1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2712839.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2712840.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2712843.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712848.png)
